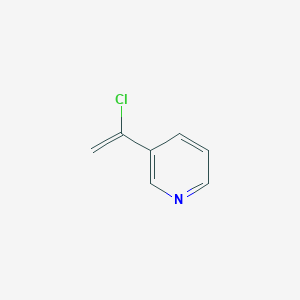
3-(1-氯乙烯基)吡啶
描述
3-(1-Chlorovinyl)pyridine is a chemical compound that contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-(1-Chlorovinyl)pyridine involves several steps. One method involves a mixture of the nitrile, acrolein, and Cu2CI 2 in dry benzene, which is heated in a stainless-steel autoclave, followed by the addition of POCI 3 . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of 3-(1-Chlorovinyl)pyridine includes a pyridine ring, which is a six-membered heterocycle with carbon and nitrogen in the ring . The nitrogen atom is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The chemical reactions involving 3-(1-Chlorovinyl)pyridine are complex and varied. For example, it can undergo reactions to form pyrimidoquinolindione derivatives via a multicomponent reaction and subsequent formylation with Vilsmeier–Haack reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine, a component of 3-(1-Chlorovinyl)pyridine, include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用
1. 有机金属中间体建模
3-(1-氯乙烯基)吡啶衍生物作为有机金属化学中的模型,特别是在反应中的中间体模型,已得到广泛研究。例如,Follett 和 McNeill (2006) 研究了顺式-1,2-二氯乙烯基(吡啶)钴肟的还原,该络合物用作钴胺素脱氯三氯乙烯的有机金属中间体的模型。这项研究探索了还原后 Co-C 键断裂的机制,加深了我们对有机金属反应途径的理解 (Follett & McNeill, 2006)。
2. 杂环体系的合成
包括与 3-(1-氯乙烯基)吡啶相关的吡啶衍生物在合成具有潜在生物活性的杂环体系中非常重要。Li、Hong 和 Su (2009) 描述了一种合成 3,5,6-三取代-2-氯吡啶的有效方法,这对于创建各种具有生物活性的杂环化合物至关重要。他们的工作对药物设计和复杂有机分子的合成具有重要意义 (Li, Hong, & Su, 2009)。
3. 抗菌活性
3-(1-氯乙烯基)吡啶的某些衍生物在抗菌应用中显示出希望。Donkor 等人 (1995) 合成了 6,7-稠合吡啶并[2,3-d]嘧啶,对包括金黄色葡萄球菌在内的各种微生物表现出中等的抗菌活性。这项研究表明,氯乙烯基吡啶衍生物在开发新的抗菌剂方面具有潜力 (Donkor et al., 1995)。
4. 杂环化合物合成
使用与 3-(1-氯乙烯基)吡啶相关的中间体合成各种杂环化合物一直是研究的主题。例如,Kato、Sato 和 Wagai (1981) 探索了导致炔基吡啶和氯乙烯基吡啶形成的反应,为杂环化合物的合成新途径提供了见解 (Kato, Sato, & Wagai, 1981)。
5. 催化和脱卤研究
研究还集中在使用与 3-(1-氯乙烯基)吡啶相关的 (氯乙烯基)钴肟配合物上,以了解催化过程,特别是在 B12 催化的氯化乙烯脱卤中。Rich、DeGreeff 和 McNeill (2002) 关于合成这些配合物的研究提供了对催化机制和此类化合物在环境脱卤过程中的作用的见解 (Rich, DeGreeff, & McNeill, 2002)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(1-chloroethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQHGEZDSWNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507615 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Chloroethenyl)pyridine | |
CAS RN |
63671-83-0 | |
| Record name | 3-(1-Chloroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)
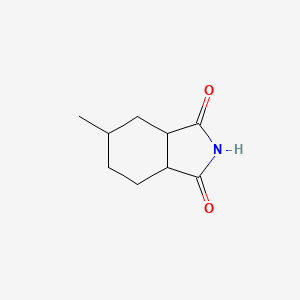
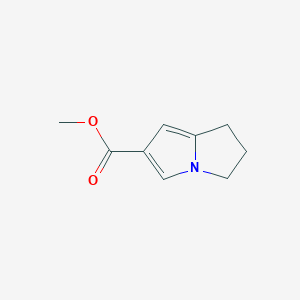
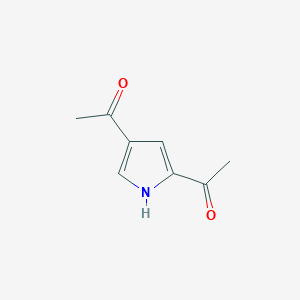
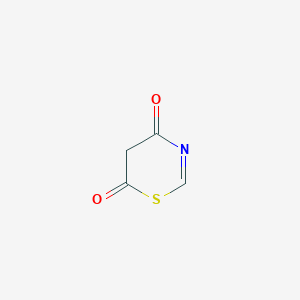
![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)
![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)

![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)
